molecular formula C21H20O5S B13408012 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate

2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate

Cat. No.: B13408012
M. Wt: 384.4 g/mol
InChI Key: NTWQWAUAOQYLCL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate is an organic compound that features a benzyloxy group, a hydroxymethyl group, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Sulfonation: The final step involves the sulfonation of the aromatic ring with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The benzyloxy group can be reduced to a phenol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(Benzyloxy)-5-carboxyphenyl 4-methylbenzenesulfonate.

    Reduction: Formation of 2-(Hydroxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Features a benzyloxy group, hydroxymethyl group, and sulfonate group.

    2-(Ethoxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-(Methoxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and binding interactions compared to its ethoxy and methoxy analogs. This uniqueness can lead to different biological activities and applications in various fields.

Properties

Molecular Formula

C21H20O5S

Molecular Weight

384.4 g/mol

IUPAC Name

[5-(hydroxymethyl)-2-phenylmethoxyphenyl] 2-methylbenzenesulfonate

InChI

InChI=1S/C21H20O5S/c1-16-7-5-6-10-21(16)27(23,24)26-20-13-18(14-22)11-12-19(20)25-15-17-8-3-2-4-9-17/h2-13,22H,14-15H2,1H3

InChI Key

NTWQWAUAOQYLCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OC2=C(C=CC(=C2)CO)OCC3=CC=CC=C3

Origin of Product

United States

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